molecular formula C17H16FNO2 B8617625 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enamide CAS No. 649740-29-4

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enamide

Cat. No.: B8617625
CAS No.: 649740-29-4
M. Wt: 285.31 g/mol
InChI Key: HCQQBXYQAZPDJJ-UHFFFAOYSA-N
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Description

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enamide is a useful research compound. Its molecular formula is C17H16FNO2 and its molecular weight is 285.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

649740-29-4

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

3-[4-[(3-fluorophenyl)methoxy]phenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C17H16FNO2/c1-12(17(19)20)9-13-5-7-16(8-6-13)21-11-14-3-2-4-15(18)10-14/h2-10H,11H2,1H3,(H2,19,20)

InChI Key

HCQQBXYQAZPDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

305 mg (1.07 mmol) of 3-[4-(3-fluoro-benzyloxy)-phenyl]-2-methyl-acrylic acid is dissolved in 8 ml of dichloromethane and one drop of dimethylformamide is added. The solution is cooled to 0° C. and treated dropwise with 676 mg (5.33 mmol) oxalyl chloride. The resulting solution is stirred at 0° C. for additional 30 minutes, then 2 hours at RT. Evaporation of the solvent leaves the crude acid chloride which is dissolved in 5 ml THF. This solution is slowly added under stirring to 10 ml of concentrated ammonia. The precipitate is filtered off and recrystallised from methanol to yield 199 mg (65%) of a colorless solid. MS: m/e=286.2 (M++H).
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
65%

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